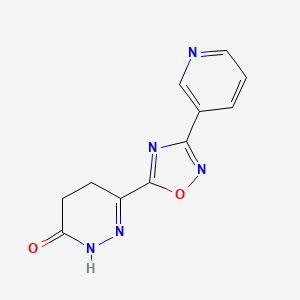

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Description

The compound 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one features a pyridazine ring fused with a 1,2,4-oxadiazole moiety substituted at the 3-position with a pyridin-3-yl group. This heterocyclic architecture is associated with diverse pharmacological activities, including enzyme inhibition and cardiovascular effects, as seen in related pyridazinone derivatives . Its synthesis likely involves cyclization or coupling reactions similar to those reported for analogs (e.g., using aryl halides or aldehydes as precursors) .

Properties

Molecular Formula |

C11H9N5O2 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H9N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-2,5-6H,3-4H2,(H,15,17) |

InChI Key |

FNHRENWDXOZEMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NN=C1C2=NC(=NO2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.

Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Cyclization to Form Dihydropyridazinone: The final step involves cyclization of the intermediate to form the dihydropyridazinone ring, which can be achieved using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring is a critical pharmacophore. Key analogs include:

Modifications on the Dihydropyridazinone Core

Variations at the 6-position of the dihydropyridazinone ring influence bioactivity:

Pharmacological Profiles

- Antihypertensive Activity: Compounds like 6-phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)-dihydropyridazin-3(2H)-one exhibit significant blood pressure reduction via non-invasive mechanisms .

- Analgesic/Anti-inflammatory Effects: Derivatives with 4-methylphenyl or 4-phenoxyphenyl groups demonstrate promising activity in computational models .

Comparative Data Table

Biological Activity

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C11H7N5O2

- Molecular Weight : 241.21 g/mol

- CAS Number : 1239735-78-4

Anticancer Activity

Recent studies have indicated that pyridazinone derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one have shown significant antiproliferative effects against various cancer cell lines. In particular:

- Case Study : A series of pyridazinone derivatives were synthesized and tested for their effects on the SK-BR-3 breast cancer cell line. The results indicated that some derivatives exhibited potent antiproliferative activity, suggesting a potential for development as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyridazinones are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

- Research Findings : In vitro studies demonstrated that certain pyridazinone derivatives could inhibit COX-2 activity more effectively than traditional anti-inflammatory drugs like indomethacin. This suggests their potential use in treating inflammatory conditions .

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. Compounds with the pyridazine structure have been shown to possess strong antioxidant capabilities.

- Experimental Data : Several pyridazine derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The findings indicated that these compounds could significantly reduce oxidative damage, making them candidates for further research in oxidative stress-related disorders .

The biological activities of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Antioxidant Mechanisms : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Cell Cycle Arrest : Some studies suggest that pyridazinones may induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.